Hexafluoroarsenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

AsF6- |

|---|---|

Molecular Weight |

188.91201 g/mol |

IUPAC Name |

hexafluoroarsenic(1-) |

InChI |

InChI=1S/AsF6/c2-1(3,4,5,6)7/q-1 |

InChI Key |

ZENAVJHBLNXNHN-UHFFFAOYSA-N |

Canonical SMILES |

F[As-](F)(F)(F)(F)F |

Synonyms |

hexafluoroarsenate LiAsF6 lithium hexafluoroarsenate NaAsF6 sodium hexafluoroarsenate |

Origin of Product |

United States |

Foundational & Exploratory

What are the fundamental properties of the hexafluoroarsenate anion?

An In-depth Technical Guide on the Core Properties of the Hexafluoroarsenate Anion

For Researchers, Scientists, and Drug Development Professionals

The this compound anion, [AsF₆]⁻, is a well-studied, non-coordinating anion that has found significant utility in both inorganic synthesis and materials science. Its robust nature and low reactivity make it an ideal counterion for stabilizing highly reactive cations and for use in electrochemical applications. This guide provides a comprehensive overview of its fundamental properties, including its structure, spectroscopy, thermodynamics, and reactivity, supported by quantitative data and detailed experimental protocols.

Structural Properties

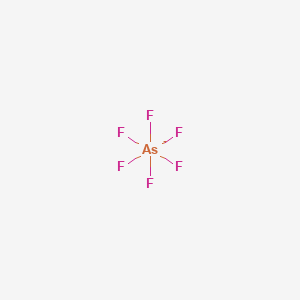

The this compound anion exhibits a highly symmetric octahedral geometry, with the arsenic atom at the center and six fluorine atoms at the vertices. This geometry is consistent across a wide range of its salts, with minor distortions depending on the cation and crystal packing forces.

Crystallographic Data

The structural parameters of the [AsF₆]⁻ anion have been determined through single-crystal X-ray diffraction of its various salts. The As-F bond lengths are typically in the range of 1.67 to 1.72 Å, and the F-As-F bond angles are very close to the ideal 90° and 180° of a perfect octahedron.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Avg. As-F Bond Length (Å) | Reference |

| KAsF₆ | Rhombohedral | R-3 | 7.359(1) | 7.359(1) | 7.424(1) | 90 | 90 | 120 | ~1.71 | [Various sources] |

| CsAsF₆ | Rhombohedral | R-3 | 7.723(1) | 7.723(1) | 8.050(1) | 90 | 90 | 120 | ~1.70 | [1] |

| NOAsF₆ | Orthorhombic | Pnma | 9.88(2) | 6.07(1) | 7.20(1) | 90 | 90 | 90 | ~1.67 | [Various sources] |

| O₂AsF₆ | Rhombohedral | R-3 | - | - | - | - | - | - | ~1.68 | [2] |

| [XeF₅][AsF₆] | Monoclinic | P2₁/c | 8.225(2) | 10.106(2) | 10.222(2) | 90 | 90.99(2) | 90 | ~1.70 | [3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the determination of the crystal structure of a this compound salt is as follows:

-

Crystal Selection and Mounting: A suitable single crystal of the this compound salt is selected under a polarizing microscope. The crystal, typically with dimensions of 0.1-0.3 mm, is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect against X-ray damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by least-squares methods against the experimental diffraction data to minimize the difference between the observed and calculated structure factors.

Spectroscopic Properties

The vibrational and nuclear magnetic resonance spectra of the this compound anion are characteristic of its octahedral symmetry.

Vibrational Spectroscopy

For an octahedral molecule of Oₕ symmetry, the [AsF₆]⁻ anion has six fundamental vibrational modes. These are:

-

ν₁ (A₁g): Symmetric As-F stretch (Raman active)

-

ν₂ (E₉): Symmetric As-F stretch (Raman active)

-

ν₃ (F₁ᵤ): Antisymmetric As-F stretch (IR active)

-

ν₄ (F₁ᵤ): Antisymmetric F-As-F bend (IR active)

-

ν₅ (F₂₉): Antisymmetric F-As-F bend (Raman active)

-

ν₆ (F₂ᵤ): Antisymmetric F-As-F bend (inactive)

| Vibrational Mode | KAsF₆ (cm⁻¹) | CsAsF₆ (cm⁻¹) | O₂AsF₆ (cm⁻¹) | Activity |

| ν₁ (A₁g) | 685 | 682 | 683 | Raman |

| ν₂ (E₉) | 575 | 570 | 579 | Raman |

| ν₃ (F₁ᵤ) | ~700 | ~695 | ~700 | IR |

| ν₄ (F₁ᵤ) | ~390 | ~385 | ~390 | IR |

| ν₅ (F₂₉) | 371 | 368 | 375 | Raman |

Experimental Protocol: Raman Spectroscopy

A typical experimental setup for obtaining the Raman spectrum of a solid this compound salt is as follows:

-

Sample Preparation: A small amount of the crystalline this compound salt is placed in a glass capillary tube or pressed into a pellet.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm diode laser), a sample illumination system, and a high-resolution spectrograph with a CCD detector is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A notch or edge filter is used to remove the intense Rayleigh scattered light. The Raman scattered light is then dispersed by a grating and detected by the CCD.

-

Data Analysis: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is analyzed to identify the vibrational modes of the [AsF₆]⁻ anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The [AsF₆]⁻ anion can be studied by both ¹⁹F and ⁷⁵As NMR spectroscopy. The single ¹⁹F NMR resonance is indicative of the equivalence of the six fluorine atoms. The coupling between the ⁷⁵As (I = 3/2) and ¹⁹F nuclei gives rise to a characteristic 1:1:1:1 quartet in the ¹⁹F spectrum and a septet in the ⁷⁵As spectrum, although the latter is often broadened due to the quadrupolar nature of the ⁷⁵As nucleus.

| Parameter | Value | Reference |

| ¹J(⁷⁵As, ¹⁹F) Coupling Constant (in KAsF₆) | 905 Hz | [Various sources] |

| ¹⁹F Chemical Shift (vs. CFCl₃) | ~ -60 ppm | [Various sources] |

| ⁷⁵As Chemical Shift (vs. aqueous AsO₄³⁻) | ~ -150 ppm | [Various sources] |

Thermodynamic Properties

The thermodynamic stability of the this compound anion contributes to its utility as a non-coordinating anion.

| Property | Value (kJ/mol) | Reference |

| Gas-Phase Enthalpy of Formation (ΔfH°[AsF₆]⁻(g)) | -1907 (±22) | [4] |

| Lattice Energy (U) of KAsF₆ (calculated) | ~600 | [Various sources] |

| Lattice Energy (U) of CsAsF₆ (calculated) | ~570 | [Various sources] |

Synthesis and Reactivity

The this compound anion is typically synthesized from arsenic pentafluoride or arsenic trifluoride.

Synthesis of Potassium this compound (KAsF₆)

A common laboratory-scale synthesis of KAsF₆ involves the reaction of arsenic pentafluoride with potassium fluoride in a suitable solvent.[5]

Reaction: AsF₅ + KF → KAsF₆

Experimental Protocol:

-

Materials and Setup: All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the moisture sensitivity of AsF₅. Anhydrous potassium fluoride and a suitable solvent such as anhydrous hydrogen fluoride (aHF) or sulfur dioxide (SO₂) are required.

-

Reaction: A solution or suspension of anhydrous potassium fluoride in the chosen solvent is prepared in a reaction vessel made of a material resistant to HF (e.g., Teflon or Kel-F). Arsenic pentafluoride gas is then slowly bubbled through the stirred mixture at a controlled temperature (typically low temperatures, e.g., -78 °C to room temperature).

-

Isolation and Purification: The resulting precipitate of KAsF₆ is isolated by filtration. The solid product is washed with the solvent and then dried under vacuum to remove any residual solvent.

Reactivity

The this compound anion is generally considered to be chemically inert and a poor coordinating agent.[6]

-

Hydrolytic Stability: It is resistant to hydrolysis in aqueous solutions.

-

Redox Stability: It is stable towards many oxidizing and reducing agents. However, it can react with very strong reducing agents.

-

Lewis Basicity: It is a very weak Lewis base, which is consistent with its non-coordinating nature.

Visualizations

Logical Workflow for Synthesis and Characterization

Reactivity Profile of the this compound Anion

References

- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium this compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel Hexafluoroarsenate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel hexafluoroarsenate (AsF₆⁻) salts. The this compound anion is a weakly coordinating anion that is instrumental in stabilizing highly reactive cations, leading to the formation of novel materials with unique chemical and physical properties. This guide details synthetic methodologies, extensive characterization protocols, and presents key data for a variety of this compound salts.

Synthesis of this compound Salts

The synthesis of this compound salts can be broadly categorized into two main approaches: reactions involving arsenic pentafluoride (AsF₅) and those starting from arsenic trifluoride (AsF₃). The choice of method often depends on the desired cation and the available starting materials.

Synthesis from Arsenic Pentafluoride

Arsenic pentafluoride is a powerful fluoride ion acceptor and readily reacts with a variety of fluoride donors to form the this compound anion.[1] This is a common and versatile method for preparing a wide range of this compound salts.

General Protocol:

A solution or suspension of the fluoride salt of the desired cation (M⁺F⁻) in an anhydrous solvent (e.g., anhydrous hydrogen fluoride (aHF), sulfur dioxide (SO₂), or acetonitrile) is treated with a stoichiometric amount of arsenic pentafluoride. The reaction is typically performed at low temperatures to control the exothermic reaction. The resulting this compound salt often precipitates from the solution and can be isolated by filtration and washed with a volatile, anhydrous solvent.

Example: Synthesis of Ammonium this compound (NH₄AsF₆)

Arsenic pentafluoride is reacted with ammonium fluoride to produce ammonium this compound.[2]

Reaction: AsF₅ + NH₄F → NH₄AsF₆

Synthesis from Arsenic Trifluoride

General Protocol:

Arsenic trifluoride is reacted with a suitable oxidizing agent and a fluoride source in an appropriate solvent. The choice of oxidant and fluoride source is critical to the success of the synthesis.

Example: Synthesis of Nitrosyl this compound (NOAsF₆)

The first undisputed synthesis of a this compound salt involved the reaction of arsenic trifluoride with silver(I) fluoride as both a fluorine source and an oxidant, in the presence of nitrosyl chloride.[1]

Reaction: AsF₃ + 3AgF + NOCl → NOAsF₆ + AgCl + 2Ag

Synthesis of Organic Cation this compound Salts

The synthesis of this compound salts with organic cations follows similar principles, typically involving a metathesis reaction or the direct reaction of an organic halide with a this compound source.

General Protocol (Metathesis):

A salt of the desired organic cation (e.g., a chloride or bromide salt) is dissolved in a suitable solvent and treated with a soluble this compound salt, such as silver this compound (AgAsF₆). The insoluble silver halide precipitates, leaving the desired organic cation this compound salt in solution. The product can then be isolated by filtration and evaporation of the solvent.

Example: Synthesis of a Tetraethylammonium this compound ([Et₄N][AsF₆])

A solution of tetraethylammonium chloride in a suitable solvent is reacted with silver this compound. The precipitated silver chloride is removed by filtration, and the [Et₄N][AsF₆] is obtained after solvent evaporation.

Physicochemical Data of Selected this compound Salts

The following table summarizes key physicochemical data for a selection of this compound salts.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Ammonium this compound | NH₄AsF₆ | 206.95 | Decomposes | Colorless crystals[2] |

| Potassium this compound | KAsF₆ | 228.02 | 390 | White solid |

| Sodium this compound | NaAsF₆ | 211.90 | 400 | White powder |

| Cesium this compound | CsAsF₆ | 321.82 | 430 | White solid |

| Nitrosyl this compound | NOAsF₆ | 218.92 | >300 | Colorless solid |

Experimental Protocols for Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of newly synthesized this compound salts. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the characterization of this compound salts due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound salt is dissolved in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is used.

-

Data Acquisition: ¹⁹F NMR spectra are acquired with proton decoupling.

-

Data Analysis: The this compound anion (AsF₆⁻) typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is characteristic and can be used for identification. For the AsF₆⁻ anion, the ¹⁹F chemical shift is approximately -69.5 ppm relative to CFCl₃.[3]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline this compound salts.

Experimental Protocol:

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, providing precise information on bond lengths, bond angles, and the packing of ions in the crystal lattice.

Example Crystallographic Data for Ammonium this compound (NH₄AsF₆): [2]

| Crystal System | Space Group | a (Å) | c (Å) | Volume (ų) | Z |

| Rhombohedral | R-3 | 7.459 | 7.543 | 363.4 | 3 |

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound anion and the cation.

Experimental Protocol:

-

Sample Preparation: For FT-IR, the sample is typically prepared as a KBr pellet or a Nujol mull. For Raman spectroscopy, the solid sample is analyzed directly.

-

Instrumentation: A FT-IR spectrometer and a Raman spectrometer are used.

-

Data Acquisition: Spectra are recorded over the appropriate wavenumber range.

-

Data Analysis: The octahedral AsF₆⁻ anion has characteristic vibrational modes. The strong, infrared-active ν₃ stretching mode is typically observed around 700 cm⁻¹, while the strong, Raman-active ν₁ symmetric stretching mode appears around 685 cm⁻¹.[4]

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound salts.

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Data Acquisition: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or argon). The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.

-

Data Analysis: The TGA curve indicates the temperature at which the salt decomposes. The DSC curve reveals melting points, boiling points, and other phase transitions. For many inorganic salts, the TGA curve will show a single-step or multi-step decomposition, while the DSC will show endothermic peaks for melting and decomposition.[5][6]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the presence of the this compound anion and the cation.

Experimental Protocol:

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.

-

Sample Preparation: The sample is dissolved in a suitable solvent for ESI or mixed with a matrix for MALDI.

-

Data Acquisition: The mass spectrum is recorded in either positive or negative ion mode.

-

Data Analysis: In the negative ion mode, a peak corresponding to the mass of the AsF₆⁻ anion (m/z ≈ 188.9) should be observed. In the positive ion mode, the mass of the corresponding cation can be determined.

Workflow and Logical Relationships

The synthesis and characterization of novel this compound salts follow a logical workflow, from initial synthesis to comprehensive analysis.

Caption: Workflow for the synthesis and characterization of novel this compound salts.

References

A Guide to the Crystal Structure Analysis of Metal-Hexafluoroarsenate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of metal-hexafluoroarsenate (AsF₆⁻) complexes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the solid-state chemistry of these compounds. This document details experimental protocols for single-crystal X-ray diffraction, presents key crystallographic data in a structured format, and visualizes experimental workflows and coordination geometries.

Introduction

Metal-hexafluoroarsenate complexes are a class of inorganic compounds that have garnered significant interest due to their diverse structural chemistry and potential applications in areas such as catalysis, materials science, and as precursors for the synthesis of other novel materials. The hexafluoroarsenate anion is a weakly coordinating anion, which often allows for the isolation and structural characterization of unusual cationic metal species. Understanding the precise three-dimensional arrangement of atoms within these complexes is crucial for elucidating their chemical and physical properties and for the rational design of new materials with desired functionalities. Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of these materials, providing precise information on bond lengths, bond angles, and crystal packing.

Experimental Protocols: Single-Crystal X-ray Diffraction of Air- and Moisture-Sensitive Metal-Hexafluoroarsenate Complexes

Many metal-hexafluoroarsenate complexes are sensitive to air and moisture, requiring specialized handling techniques to obtain high-quality single crystals suitable for X-ray diffraction analysis. The following protocol outlines a general procedure for the crystallographic analysis of these sensitive compounds.

1. Crystal Selection and Mounting:

-

All manipulations should be performed in an inert atmosphere, such as a nitrogen- or argon-filled glovebox.

-

Single crystals of suitable size and quality are identified under a microscope.

-

A selected crystal is carefully coated in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent atmospheric exposure and degradation.

-

The oil-coated crystal is then mounted on a cryo-loop.

2. Data Collection:

-

The mounted crystal is rapidly transferred to the goniometer head of the single-crystal X-ray diffractometer, which is equipped with a cryo-cooling device (typically operating at 100-150 K). The low temperature helps to minimize thermal motion of the atoms and protect the crystal from decomposition.

-

The crystal is centered in the X-ray beam.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is then collected using a suitable radiation source (e.g., Mo Kα or Cu Kα). The data collection strategy is optimized to ensure high completeness and redundancy.

3. Data Reduction and Structure Solution:

-

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (metal and arsenic).

-

The remaining non-hydrogen atoms are located from the difference Fourier maps.

4. Structure Refinement:

-

The structural model is refined by full-matrix least-squares methods on F².

-

All non-hydrogen atoms are typically refined anisotropically.

-

Hydrogen atoms, if present on any ligands, may be placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using tools such as CHECKCIF.

Data Presentation: Crystallographic Data of Metal-Hexafluoroarsenate Complexes

The following tables summarize key crystallographic data for a selection of metal-hexafluoroarsenate complexes.

Table 1: Unit Cell Parameters of Selected Metal-Hexafluoroarsenate Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Ag(AsF₆) | AgAsF₆ | Cubic | Fm-3m | 7.755 | 7.755 | 7.755 | 90 | 90 | 90 | 4 |

| Fe(AsF₆)₂·2AsF₃ | FeAs₄F₁₈ | Triclinic | P-1 | 8.163 | 8.243 | 8.525 | 70.38 | 70.08 | 63.15 | 1 |

| Co(AsF₆)₂·2AsF₃ | CoAs₄F₁₈ | Triclinic | P-1 | 8.128 | 8.216 | 8.468 | 70.43 | 69.89 | 63.30 | 1 |

| Ni(AsF₆)₂ | Ni(AsF₆)₂ | Orthorhombic | Pnma | 9.418 | 6.136 | 9.418 | 90 | 90 | 90 | 4 |

| Cu(AsF₆)₂ | Cu(AsF₆)₂ | Orthorhombic | Pnma | 9.531 | 6.035 | 9.531 | 90 | 90 | 90 | 4 |

Table 2: Selected Bond Lengths and Angles in Metal-Hexafluoroarsenate Complexes

| Compound | M-F Bond Lengths (Å) | As-F Bond Lengths (Å) | F-M-F Bond Angles (°) | F-As-F Bond Angles (°) |

| Ag(AsF₆) | Ag-F: 2.618 | As-F: 1.719 | - | 90.0, 180.0 |

| Fe(AsF₆)₂·2AsF₃ | Fe-F: 2.059, 2.073, 2.102 | As-F: 1.685 - 1.731 | 86.8 - 93.2, 180.0 | 88.1 - 92.1, 177.3 - 178.9 |

| Co(AsF₆)₂·2AsF₃ | Co-F: 2.023, 2.031, 2.054 | As-F: 1.691 - 1.728 | 87.7 - 92.3, 180.0 | 88.0 - 92.2, 177.5 - 178.6 |

| Ni(AsF₆)₂ | Ni-F: 1.999, 2.015 | As-F: 1.699, 1.708 | 88.9 - 91.1, 180.0 | 89.1 - 90.9, 180.0 |

| Cu(AsF₆)₂ | Cu-F: 1.932, 2.021, 2.361 | As-F: 1.693, 1.705 | 88.2 - 91.8, 180.0 | 89.0 - 91.0, 180.0 |

Note: Data for Ni(AsF₆)₂ and Cu(AsF₆)₂ are based on isostructural antimonate analogues and theoretical considerations, as detailed structural refinements were not publicly available.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a typical coordination environment in metal-hexafluoroarsenate complexes.

Caption: Experimental Workflow for Crystal Structure Analysis.

Caption: Octahedral Metal Coordination.

Conclusion

The crystal structure analysis of metal-hexafluoroarsenate complexes provides invaluable insights into their fundamental chemical properties. The data and protocols presented in this guide offer a foundational understanding for researchers in the field. The continued exploration of these compounds through single-crystal X-ray diffraction will undoubtedly lead to the discovery of new structures with novel and potentially useful properties, contributing to advancements in chemistry, materials science, and drug development.

An In-depth Technical Guide to the Spectroscopic Properties of Hexafluoroarsenate Compounds

For Researchers, Scientists, and Drug Development Professionals

The hexafluoroarsenate (AsF₆⁻) anion is a well-established, weakly coordinating anion crucial in the stabilization of reactive cations and in the synthesis of novel materials.[1] A thorough understanding of its spectroscopic properties is fundamental for the characterization of new compounds containing this anion. This guide provides a comprehensive overview of the key spectroscopic techniques used to study this compound compounds, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy of this compound Compounds

Vibrational spectroscopy is a powerful tool for probing the structure and bonding within the this compound anion. The AsF₆⁻ anion, possessing octahedral (Oₕ) symmetry, exhibits characteristic vibrational modes that are sensitive to its environment, such as cation-anion interactions and crystal packing forces.[2][3]

For a free octahedral XY₆ molecule or ion, there are six fundamental vibrational modes.[3][4] Three of these modes are Raman-active (ν₁, ν₂, and ν₅), two are Infrared-active (ν₃ and ν₄), and one is inactive in both IR and Raman (ν₆).[3][4] However, in the solid state, interactions with the cation can lead to a lowering of symmetry, which may cause the inactive mode to become active or result in the splitting of degenerate modes.[2]

The observed vibrational frequencies for the this compound anion in various salts are summarized in the table below. These values are indicative of the expected ranges for AsF₆⁻ vibrations.

| Compound | ν₁ (a₁g) Raman (cm⁻¹) | ν₂ (e_g) Raman (cm⁻¹) | ν₃ (f₁u) IR (cm⁻¹) | ν₄ (f₁u) IR (cm⁻¹) | ν₅ (f₂g) Raman (cm⁻¹) | Reference |

| KAsF₆ | 684 | 575 | 700 | 398 | 372 | [2] |

| ClO₂AsF₆ | 684 | 575 | 700 | 398 | 372 | [2] |

| SeF₄,AsF₅ (SeF₃⁺AsF₆⁻) | 685 | - | - | - | 371 | [5] |

Note: The assignment of vibrational modes is based on the interpretation of spectra from the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds

NMR spectroscopy provides detailed information about the electronic environment of the fluorine and arsenic nuclei within the this compound anion. ¹⁹F and ⁷⁵As NMR are the primary techniques employed.

¹⁹F NMR is highly sensitive and provides valuable information about the fluorine environments in the AsF₆⁻ anion. In solution, a single sharp resonance is typically observed due to the rapid tumbling of the anion. In the solid state, the chemical shift and line shape are influenced by the local symmetry and any distortions of the octahedron.[6]

⁷⁵As is a quadrupolar nucleus (I = 3/2), which can lead to broad NMR signals. However, in the highly symmetric octahedral environment of the AsF₆⁻ anion, relatively sharp signals can be obtained. The ⁷⁵As chemical shift is sensitive to the electronic environment around the arsenic atom.[6]

The following table summarizes key NMR data for the this compound anion.

| Nucleus | Compound | J-Coupling (¹J(⁷⁵As,¹⁹F)) (Hz) | Reference |

| ¹⁹F | KAsF₆ (solid) | 905 | [6] |

| ¹⁹F | AsF₆⁻ (in nonaqueous solution) | 933 | [6] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized protocols for the techniques discussed.

Sample Preparation:

-

Infrared (IR) Spectroscopy: For solid samples, the Nujol mull technique is common.[5] The solid compound is ground to a fine powder and mixed with Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., KBr or CsI). Gaseous samples can be analyzed in a gas cell with appropriate windows (e.g., KBr).[7]

-

Raman Spectroscopy: Solid samples are typically analyzed directly as a powder in a capillary tube or as a pressed pellet. Solutions can be analyzed in a quartz cuvette.[5] The use of different laser wavelengths (e.g., 405, 532, 633, 785 nm) can help to avoid fluorescence.[3]

Instrumentation and Data Acquisition:

-

IR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The spectral range should cover the mid-IR region (e.g., 4000-400 cm⁻¹) to observe the fundamental vibrations of the AsF₆⁻ anion.

-

Raman Spectrometer: A Raman microscope system is often employed. The choice of laser and grating will determine the spectral range and resolution. For inorganic salts, a laser wavelength of 785 nm is often used to minimize fluorescence.[8]

Sample Preparation:

-

Solution NMR: The this compound salt is dissolved in a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂, D₂O).[9] An internal or external standard may be used for chemical shift referencing. For ¹⁹F NMR, CCl₃F or hexafluorobenzene are common references.[10][11]

-

Solid-State NMR: The powdered sample is packed into a solid-state NMR rotor. Magic Angle Spinning (MAS) is often employed to average out anisotropic interactions and obtain narrower lines.[6]

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer is advantageous, especially for quadrupolar nuclei like ⁷⁵As, as it can lead to better resolution.[6]

-

¹⁹F NMR: Standard one-dimensional ¹⁹F NMR experiments are typically sufficient.

-

⁷⁵As NMR: Due to the quadrupolar nature of ⁷⁵As, specialized techniques may be required to obtain high-quality spectra, particularly in the solid state.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. The vibrational Raman spectra of some complexes formed between the tetrafluorides of Group VI elements and antimony and arsenic pentafluorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 9. tandfonline.com [tandfonline.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

Dawn of a New Anion: The Early History and Discovery of Hexafluoroarsenate Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexafluoroarsenate anion ([AsF₆]⁻), a cornerstone of modern inorganic and organometallic chemistry, boasts a rich history rooted in the pioneering era of fluorine chemistry. Its discovery and the subsequent development of its compounds have been instrumental in advancing our understanding of superacids, non-coordinating anions, and the reactivity of noble gases. This in-depth technical guide explores the seminal work that led to the isolation and characterization of the first this compound compounds, providing a detailed look at the early experimental protocols and the scientific context of these groundbreaking discoveries.

The First Undisputed Synthesis: A Landmark Achievement by Ruff, Stäuber, and Graf

The first definitive synthesis of a this compound compound was achieved in 1906 by the esteemed German chemist Otto Ruff, in collaboration with his students Kurt Stäuber and Hugo Graf. Their work, a testament to the burgeoning field of fluorine chemistry, resulted in the formation of nitrosyl this compound (NOAsF₆). This discovery was a significant milestone, as it introduced a new, remarkably stable complex anion that would later prove invaluable in stabilizing highly reactive cations.

The synthesis was accomplished through the reaction of arsenic trifluoride (AsF₃) with silver(I) fluoride (AgF) and nitrosyl chloride (NOCl).[1] Silver(I) fluoride served a dual role as both a fluorine source and an oxidizing agent in this reaction.

Experimental Protocol: Synthesis of Nitrosyl this compound (Ruff, Stäuber, and Graf, 1906)

While the original 1906 publication in Berichte der deutschen chemischen Gesellschaft provides the foundational information, the following protocol has been reconstructed based on an understanding of the experimental techniques available at the time and the nature of the reactants involved.

Reactants:

-

Arsenic trifluoride (AsF₃)

-

Silver(I) fluoride (AgF)

-

Nitrosyl chloride (NOCl)

Reaction Equation:

AsF₃ + 3AgF + NOCl → NOAsF₆ + AgCl + 2Ag

Procedure:

-

Preparation of a Reaction Vessel: A sealed reaction vessel, likely constructed of a material resistant to fluorine compounds such as platinum or a specialized glass, would have been used. Given the highly reactive and toxic nature of the reactants, the experiment would have been conducted in a well-ventilated fume hood or a dedicated enclosed apparatus.

-

Introduction of Reactants: The solid reactants, silver(I) fluoride, would have been introduced into the reaction vessel. Arsenic trifluoride, a volatile liquid, and nitrosyl chloride, a gas at room temperature, would have been carefully introduced into the vessel, likely after cooling the apparatus to control their vapor pressure and ensure a controlled reaction. The exact molar ratios would have been carefully measured to align with the stoichiometry of the reaction.

-

Reaction Conditions: The reaction was likely carried out at or below room temperature to mitigate the vigor of the reaction and prevent the decomposition of the product. The vessel would have been sealed and the reaction mixture agitated to ensure proper mixing of the reactants.

-

Isolation and Purification: Upon completion of the reaction, the solid products, nitrosyl this compound, silver chloride, and elemental silver, would have been collected. Separation of the desired product, NOAsF₆, from the byproducts would have been achieved through techniques such as sublimation or fractional crystallization, taking advantage of the differing volatilities and solubilities of the components.

-

Characterization: In the early 20th century, characterization techniques were limited. The identity of the newly synthesized compound would have been confirmed through elemental analysis to determine the empirical formula. Chemical reactivity studies, such as its reaction with water and other reagents, would have also been performed to ascertain its properties and stability.

Quantitative Data Summary:

| Parameter | Value |

| Product | Nitrosyl this compound (NOAsF₆) |

| Molar Mass | 218.92 g/mol |

| Yield | Not explicitly detailed in readily available historical accounts. |

| Appearance | Likely a crystalline solid. |

| Stability | Exhibited notable stability, a key feature of the [AsF₆]⁻ anion. |

The Scientific Context and Broader Impact

The discovery of the this compound anion did not occur in a vacuum. It was a product of the intensive research into fluorine chemistry at the turn of the 20th century, a field largely pioneered by Henri Moissan's isolation of elemental fluorine in 1886. Otto Ruff was a key figure who significantly expanded upon Moissan's work, synthesizing a vast array of new fluorine compounds.

The exceptional stability of the this compound anion, a consequence of the strong arsenic-fluorine bonds and the symmetrical octahedral geometry, was a pivotal observation. This inherent stability makes it a "non-coordinating" anion, meaning it has a very low tendency to form covalent bonds with cations. This property is crucial for isolating and studying highly reactive cations, a concept that would become central to the development of superacids .

While the term "superacid" was coined later, the chemistry of systems containing this compound anions laid the groundwork for this field. Hexafluoroarsenic acid (HAsF₆), the conjugate acid of the this compound anion, is one of the strongest known acids.

Logical Flow of Discovery

The following diagram illustrates the logical progression from the foundational work in fluorine chemistry to the landmark synthesis of the first this compound compound.

Experimental Workflow for the First Synthesis

The following diagram outlines the probable experimental workflow for the 1906 synthesis of nitrosyl this compound.

Conclusion

The early work on this compound compounds, spearheaded by Otto Ruff and his team, was a pivotal moment in the history of inorganic chemistry. The synthesis of nitrosyl this compound not only introduced a new class of compounds but also provided a crucial tool for the stabilization of reactive species, thereby paving the way for future discoveries in superacid chemistry and beyond. The meticulous and daring experimental work of these early pioneers laid the foundation for a field of study that continues to be of great importance to researchers, scientists, and professionals in drug development and materials science.

References

The Non-Coordinating Nature of the Hexafluoroarsenate Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexafluoroarsenate (AsF₆⁻) anion is a cornerstone of modern inorganic and organometallic chemistry, prized for its exceptionally weak coordinating ability. This property allows for the isolation and study of highly reactive cationic species, which are crucial intermediates in a vast array of chemical transformations. This technical guide provides an in-depth exploration of the core attributes of the this compound anion, including its synthesis, structural and electronic properties, and its applications in stabilizing reactive intermediates and in catalysis. Detailed experimental protocols for the synthesis and characterization of this compound salts are provided, alongside quantitative data and visual representations of its role in key chemical processes.

Introduction

In the realm of coordination chemistry, the ideal of a truly "non-coordinating" anion remains a theoretical aspiration. However, a class of "weakly coordinating anions" (WCAs) has emerged, which exhibit minimal interaction with cationic centers.[1] Among these, the this compound anion (AsF₆⁻) stands out for its remarkable inertness and its role in advancing our understanding of reactive chemistry.[2] Its utility stems from its octahedral geometry, where the central arsenic atom is shielded by six highly electronegative fluorine atoms, effectively delocalizing the negative charge and minimizing its nucleophilicity.

This guide will delve into the fundamental principles that govern the non-coordinating nature of the AsF₆⁻ anion, providing researchers and professionals with the essential knowledge to leverage its unique properties in their work.

Physicochemical Properties of the this compound Anion

The non-coordinating character of the AsF₆⁻ anion is a direct consequence of its inherent structural and electronic features.

Structure and Bonding

The this compound anion possesses a highly symmetric octahedral geometry (Oₕ symmetry). This arrangement dictates that all six arsenic-fluorine (As-F) bonds are of equal length and the F-As-F bond angles are all 90° or 180°. This high symmetry contributes to the even distribution of the negative charge across the fluorine atoms.

Quantitative Data

A summary of key quantitative data for the this compound anion is presented in Table 1.

| Property | Value | Reference(s) |

| Molar Mass | 188.91 g/mol | [2] |

| Ionic Radii | ||

| Crystal Radius (estimated) | 2.5 Å | [3] |

| Bonding Parameters | ||

| As-F Bond Length (in TeI₃AsF₆) | ~2.667 Å (average) | [3] |

| F-As-F Bond Angle | 90° and 180° | |

| Conductivity Data (for LiAsF₆) | ||

| Limiting Molar Conductivity in Propylene Carbonate | Varies with temperature and co-solvent | [4][5] |

| Limiting Molar Conductivity in Acetonitrile | Varies with temperature and co-solvent | [4] |

Synthesis of this compound Salts

The synthesis of this compound salts is a critical step in harnessing the anion's non-coordinating properties. Two common and important salts are nitrosyl this compound (NOAsF₆) and lithium this compound (LiAsF₆).

Experimental Protocol: Synthesis of Nitrosyl this compound (NOAsF₆)

Nitrosyl this compound is a powerful oxidizing agent and a convenient precursor for the synthesis of other this compound salts.

Reaction: AsF₃ + 3AgF + NOCl → NOAsF₆ + AgCl + 2Ag[2]

Materials:

-

Arsenic trifluoride (AsF₃)

-

Silver(I) fluoride (AgF)

-

Nitrosyl chloride (NOCl)

-

Anhydrous sulfur dioxide (SO₂) (solvent)

Procedure:

-

In a dry, inert atmosphere glovebox, a reaction vessel equipped with a magnetic stirrer and a low-temperature condenser is charged with anhydrous liquid sulfur dioxide.

-

Arsenic trifluoride is carefully added to the cooled solvent.

-

A stoichiometric amount of silver(I) fluoride is then added to the solution.

-

Nitrosyl chloride gas is slowly bubbled through the stirred reaction mixture. The temperature should be maintained at or below -30 °C.

-

The reaction is allowed to proceed for several hours, during which a precipitate of silver chloride and elemental silver will form.

-

Upon completion, the reaction mixture is filtered to remove the solid byproducts.

-

The solvent (SO₂) is slowly evaporated from the filtrate under reduced pressure to yield crystalline NOAsF₆.

-

The product should be handled and stored under strictly anhydrous and inert conditions.

Experimental Protocol: Synthesis of Lithium this compound (LiAsF₆)

Lithium this compound is a widely used electrolyte in high-performance lithium-ion batteries.

Reaction: LiOH + As₂O₅ + 6HF → 2LiAsF₆ + 4H₂O (simplified, actual process is more complex)

Materials:

-

Lithium hydroxide (LiOH) or other lithium source (e.g., Li₂CO₃)

-

Arsenic pentoxide (As₂O₅)

-

Anhydrous hydrogen fluoride (HF)

-

Suitable solvent (e.g., propylene carbonate)

Procedure:

-

This synthesis involves highly corrosive and toxic materials and must be performed in a specialized, corrosion-resistant apparatus under a rigorously dry atmosphere.

-

A solution of arsenic pentoxide in a suitable solvent is prepared.

-

A stoichiometric amount of a lithium source, such as lithium hydroxide, is slowly added to the solution.

-

Anhydrous hydrogen fluoride is then carefully introduced into the reaction mixture. The reaction is typically exothermic and requires cooling.

-

The reaction is stirred for a prolonged period to ensure complete conversion.

-

The resulting solution contains LiAsF₆. Further purification steps, such as recrystallization or solvent removal under vacuum, are necessary to obtain the high-purity salt required for battery applications.

Characterization of the Non-Coordinating Nature

Several spectroscopic techniques are employed to confirm the identity and assess the coordinating ability of the this compound anion.

Experimental Protocol: Spectroscopic Characterization

4.1.1. Infrared (IR) and Raman Spectroscopy:

-

Procedure: A small sample of the this compound salt is prepared as a solid mull (e.g., with Nujol) or in a suitable non-coordinating solvent. IR and Raman spectra are recorded.

-

Expected Results: For the octahedral AsF₆⁻ anion, the symmetric As-F stretching mode (ν₁) is Raman active, while the antisymmetric stretching (ν₃) and bending (ν₄) modes are IR active. The appearance of these characteristic bands and the absence of significant splitting or shifting can indicate a non-coordinating environment.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: A solution of the this compound salt is prepared in a deuterated, non-coordinating solvent. ¹⁹F NMR spectra are acquired.

-

Expected Results: The ¹⁹F NMR spectrum of the AsF₆⁻ anion should exhibit a single resonance, confirming the equivalence of all six fluorine atoms in a symmetric octahedral environment. Any significant deviation from a single peak could suggest coordination to a cation.

Applications in Chemistry

The non-coordinating nature of the this compound anion is pivotal in several areas of chemical research and development.

Stabilization of Reactive Cations

A primary application of AsF₆⁻ is the stabilization of highly electrophilic and reactive cations, such as carbocations. By forming an ion pair with the cation, the non-coordinating anion allows for its isolation and characterization, which would otherwise be impossible.

Caption: Stabilization of a reactive carbocation by the this compound anion.

Role in Catalysis

In many catalytic cycles, particularly in organometallic chemistry, the generation of a coordinatively unsaturated, cationic metal center is a key step. The use of a non-coordinating anion like AsF₆⁻ is essential to prevent the anion from binding to the active metal center and inhibiting the catalytic process.

Caption: General catalytic cycle enabled by a non-coordinating anion.

Experimental and Logical Workflows

The synthesis and characterization of this compound salts follow a logical workflow to ensure product purity and confirm its desired properties.

Caption: Workflow for the synthesis and characterization of this compound salts.

Conclusion

The this compound anion is a powerful tool in the arsenal of chemists, enabling the exploration of reactive chemical species and the development of novel catalytic systems. Its non-coordinating nature, rooted in its symmetric octahedral structure and high charge delocalization, makes it an indispensable counterion in a wide range of applications. This guide has provided a comprehensive overview of the synthesis, properties, and applications of the AsF₆⁻ anion, equipping researchers and professionals with the knowledge to effectively utilize this remarkable chemical entity.

References

Hexafluoroarsenate: The Cornerstone of Superacidity—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Superacids, media with an acidity greater than 100% sulfuric acid, have revolutionized the landscape of modern chemistry, enabling the synthesis of novel chemical entities and the study of reactive intermediates.[1] The extraordinary strength of these acids is intrinsically linked to the stability of their conjugate bases. This technical guide provides an in-depth exploration of the hexafluoroarsenate (AsF₆⁻) anion, the conjugate base of the superacid hexafluoroarsenic acid (HAsF₆). We will delve into the fundamental principles of superacidity, the synthesis and characterization of this compound-based systems, and their applications in research and development. This document is intended to serve as a comprehensive resource for professionals in chemistry and drug development, offering detailed experimental insights and a clear understanding of the pivotal role of this compound in this extreme chemical environment.

The Genesis of Superacidity: A Conceptual Overview

The term "superacid" was first coined by James Bryant Conant in 1927 to classify acids stronger than conventional mineral acids.[1] A more quantitative definition, proposed by Ronald Gillespie, defines a superacid as any medium with a Hammett acidity function (H₀) value lower than that of 100% sulfuric acid (H₀ = -12).[1][2] The Hammett acidity function is a measure of acidity for highly concentrated strong acids and extends the pH scale to these non-aqueous systems.[2]

The immense strength of superacids does not arise from the Brønsted acid alone, but rather from a synergistic combination of a Brønsted acid and a Lewis acid.[1] This interaction generates a highly stable, weakly coordinating or non-coordinating anion, which effectively sequesters the proton's counter-ion and results in a "naked" or highly reactive proton.[3][4] This high chemical potential of the proton is the hallmark of a superacid.[1]

The Role of the Conjugate Base

The stability of the conjugate base is paramount to the strength of an acid. For a generic acid, HA, the dissociation is an equilibrium process:

HA ⇌ H⁺ + A⁻

A stable and weakly basic anion (A⁻) shifts the equilibrium to the right, favoring the dissociated, proton-donating form of the acid. In superacid systems, the conjugate base is an exceptionally stable and poor nucleophile, a so-called "non-coordinating anion."[5] The this compound anion, AsF₆⁻, is a quintessential example of such a species.[5] Its stability is derived from the high symmetry (octahedral geometry) and the delocalization of the negative charge over six highly electronegative fluorine atoms.

Hexafluoroarsenic Acid and the this compound Anion

Hexafluoroarsenic acid (HAsF₆) is a notional superacid whose extreme acidity stems from the interaction between hydrogen fluoride (HF), a Brønsted acid, and arsenic pentafluoride (AsF₅), a powerful Lewis acid.[6][7] The reaction can be simplified as:

HF + AsF₅ ⇌ H⁺ + AsF₆⁻

In this equilibrium, the arsenic pentafluoride abstracts a fluoride ion from HF, forming the stable this compound anion.[4] This process leaves behind a proton with an exceptionally high chemical potential, leading to the superacidic nature of the medium.[6][7] While the free acid molecule HAsF₆ has been structurally characterized in a co-crystal, the superacidity of the HF/AsF₅ system is largely attributed to the formation of species like [H₂F]⁺[AsF₆]⁻.[6][7]

The this compound anion itself is relatively inert and is used to stably store extremely reactive cations.[5]

Quantitative Acidity Data

The acidity of superacids is best compared using the Hammett acidity function (H₀). A more negative H₀ value indicates a stronger acid.[1] The table below presents H₀ values for several prominent superacids, illustrating the strength of arsenic pentafluoride-based systems.

| Superacid System | Composition | Hammett Acidity Function (H₀) |

| Sulfuric Acid (Reference) | 100% H₂SO₄ | -12.0[1] |

| Triflic Acid | CF₃SO₃H | -14.9[1] |

| Fluorosulfuric Acid | HSO₃F | -15.1[1] |

| Magic Acid | HSO₃F·SbF₅ (1:1) | ≈ -23[1] |

| Hexafluoroarsenic Acid | HF·AsF₅ | Not precisely defined, but highly superacidic |

| Fluoroantimonic Acid | HF·SbF₅ (1:1) | ≈ -28[1][8] |

Note: The H₀ value for fluoroantimonic acid can reach as low as -31.3 depending on the ratio of HF to SbF₅.[3][8]

Experimental Protocols

Synthesis of a this compound Salt: Nitrosyl this compound (NOAsF₆)

This protocol is based on the synthesis method developed by Otto Ruff, Kurt Stäuber, and Hugo Graf.[5]

Objective: To synthesize nitrosyl this compound.

Materials:

-

Arsenic trifluoride (AsF₃)

-

Silver(I) fluoride (AgF)

-

Nitrosyl chloride (NOCl)

-

Anhydrous, inert solvent (e.g., sulfur dioxide)

-

Schlenk line and glassware suitable for air- and moisture-sensitive reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a reaction vessel with arsenic trifluoride and three molar equivalents of silver(I) fluoride in the chosen anhydrous solvent.

-

Cool the mixture to an appropriate temperature (e.g., -78 °C, using a dry ice/acetone bath) to control the reaction rate.

-

Slowly add one molar equivalent of nitrosyl chloride to the stirred suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction. The reaction is: AsF₃ + 3 AgF + NOCl → NOAsF₆ + AgCl + 2 Ag.[5]

-

The product, nitrosyl this compound, will precipitate from the solution along with silver chloride and elemental silver.

-

Isolate the solid products by filtration under an inert atmosphere.

-

Purification can be achieved by sublimation of the NOAsF₆ or by extraction with a suitable solvent in which the byproducts are insoluble.

Safety Precautions: Arsenic compounds, hydrogen fluoride, and nitrosyl chloride are highly toxic and corrosive. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

Characterization of the this compound Anion

NMR is a powerful tool for characterizing the this compound anion.[9]

-

¹⁹F NMR: The six equivalent fluorine atoms in the octahedral AsF₆⁻ anion typically show a single resonance. This signal is split into a 1:1:1:1 quartet due to coupling with the quadrupolar ⁷⁵As nucleus (I = 3/2). The coupling constant, ¹J(⁷⁵As,¹⁹F), is on the order of 905-933 Hz.[9]

-

⁷⁵As NMR: The ⁷⁵As nucleus can also be observed directly. In a symmetric octahedral environment, a sharp signal is expected. Distortions in the crystal lattice can lead to quadrupolar broadening of the signal.[9]

Sample Preparation:

-

Dissolve the this compound salt in a suitable deuterated solvent that does not react with the salt (e.g., CD₃CN, SO₂).

-

Transfer the solution to an NMR tube under an inert atmosphere if the cation is sensitive to air or moisture.

-

Acquire ¹⁹F and/or ⁷⁵As NMR spectra. A ¹⁹F NMR spectrum of an aqueous solution of AsF₆⁻ has been reported.[10]

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound salts.[11]

Procedure:

-

Grow single crystals of the this compound salt. This can often be achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure. The resulting structure will confirm the octahedral geometry of the AsF₆⁻ anion and provide precise bond lengths and angles.[12][13]

Applications in Research and Drug Development

The primary role of the this compound anion is as a non-coordinating anion.[5] This property is exploited in several areas:

-

Stabilization of Reactive Cations: AsF₆⁻ is used to isolate and study highly reactive cations, such as carbocations, which are key intermediates in many organic reactions.[4] This has been instrumental in advancing our understanding of reaction mechanisms.

-

Catalysis: Superacid systems containing this compound can act as powerful catalysts for reactions like alkylation, isomerization, and polymerization, particularly in the petrochemical industry.[14][15]

-

Synthesis of Novel Compounds: The use of this compound salts allows for the synthesis of compounds with unusual cations that would not be stable with more coordinating anions.[16][17][18]

-

Materials Science: this compound has been investigated for its use in creating highly conductive materials through the intercalation of graphite.[5] Salts like lithium this compound (LiAsF₆) have been considered as potential battery electrolyte materials.[19]

While direct applications in drug development are not widespread due to the toxicity of arsenic, the fundamental chemistry enabled by superacids and non-coordinating anions like this compound underpins synthetic methodologies that may be used to create complex organic molecules, including pharmaceutical intermediates.[20]

Visualizations

References

- 1. Superacid - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Fluoroantimonic_acid [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The Existence of Hexafluoroarsenic(V) Acid | Chem-Station Int. Ed. [en.chem-station.com]

- 7. The existence of hexafluoroarsenic(V) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoroantimonic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. spectrabase.com [spectrabase.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluoroantimonic Acid: A Game Changer in Organic Chemistry [eureka.patsnap.com]

- 15. Fluoroantimonic Acid in Chemical Synthesis: A Guide [eureka.patsnap.com]

- 16. The preparation and X-ray crystal structures of 4-methyl-1,3,2-dithiazolium this compound(V) and 5-methyl-1,3,2,4-dithiadiazolium this compound(V) and their reduction to stable free radicals - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scbt.com [scbt.com]

- 20. Fluoroantimonic Acid: A Powerful Reagent in Chemistry and More [eureka.patsnap.com]

A Guide to the Solubility of Hexafluoroarsenate Salts in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of various hexafluoroarsenate (AsF₆⁻) salts in organic solvents. The this compound anion is a weakly coordinating anion, which often imparts unique solubility profiles to its salts, making them relevant in diverse applications, including as electrolytes in batteries, catalysts in organic synthesis, and as counterions for reactive cations. However, the available quantitative solubility data for this class of compounds is limited in the public domain. This guide summarizes the existing qualitative and quantitative data, outlines general experimental protocols for solubility determination of these potentially air- and moisture-sensitive compounds, and provides a visual workflow for such experiments.

Solubility of this compound Salts

The solubility of a salt is a critical parameter in many chemical processes, including reaction kinetics, product purification, and formulation. For this compound salts, their solubility in organic solvents is influenced by factors such as the nature of the cation, the polarity and coordinating ability of the solvent, and temperature. Due to the limited availability of precise quantitative data, the following tables compile a mix of qualitative and quantitative information gathered from various sources.

Alkali Metal Hexafluoroarsenates

| Salt | Solvent | Solubility | Notes |

| Lithium this compound (LiAsF₆) | General Organic Solvents | Generally described as "well-soluble"[1] | Used as an electrolyte in lithium-ion batteries, implying solubility in organic carbonates (e.g., ethylene carbonate, dimethyl carbonate). |

| Sodium this compound (NaAsF₆) | Water | Soluble[2] | High solubility and stability in various solvents are noted for analytical applications.[3] |

| Potassium this compound (KAsF₆) | Water | Soluble | Incompatible with strong oxidizing agents. |

| Cesium this compound (CsAsF₆) | Water | Insoluble[4] | - |

Silver this compound

Silver(I) this compound (AgAsF₆) is a commonly used salt in organic and inorganic synthesis, often as a halide abstraction agent. Its solubility has been qualitatively described in several organic solvents.

| Salt | Solvent | Solubility | Notes |

| Silver(I) this compound (AgAsF₆) | 1,4-Dioxane | Soluble with complex formation[5] | - |

| Acetonitrile | Soluble with complex formation[5] | - | |

| Methylene Chloride | Insoluble[5] | - | |

| Sulfur Dioxide | Very soluble[5] | - | |

| Benzene | Soluble[6] | - | |

| Toluene | Soluble[6] | - |

Note: The term "soluble with complex formation" suggests that the solvent molecules act as ligands, coordinating to the silver cation to facilitate dissolution.

Other this compound Salts

Data on the solubility of alkaline earth metal, other transition metal, and rare earth metal hexafluoroarsenates in organic solvents is exceedingly scarce in the reviewed literature. General principles of inorganic salt solubility suggest that their solubility will be highly dependent on the lattice energy of the salt and the solvation energy of the ions in the specific organic solvent.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound salts requires careful experimental design, particularly considering their potential sensitivity to air and moisture, and their toxicity. The following are generalized protocols based on standard laboratory techniques for handling such compounds.

General "Shake-Flask" Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Principle: A supersaturated solution of the salt in the chosen organic solvent is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved salt is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker or rotator.

-

Inert atmosphere glovebox or Schlenk line for handling air/moisture-sensitive salts.

-

Sealed vials or flasks.

-

Syringes and filters (e.g., PTFE) for sampling.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-OES, UV-Vis spectrophotometer).

Procedure:

-

Preparation (under inert atmosphere if necessary):

-

Add an excess amount of the finely powdered this compound salt to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection (under inert atmosphere if necessary):

-

Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen instrument.

-

Determine the concentration of the this compound salt using a pre-calibrated analytical method.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 g solvent, mol/L).

-

Safety Precautions for Handling this compound Salts

This compound salts are toxic and may be carcinogenic. Therefore, strict safety protocols must be followed.

-

Handling: Always handle this compound salts in a well-ventilated fume hood or a glovebox.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling the dust of these salts. Use respiratory protection if there is a risk of dust formation.

-

Waste Disposal: Dispose of all waste containing this compound compounds according to institutional and local regulations for hazardous waste.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an air-sensitive this compound salt using a glovebox and standard analytical techniques.

This guide highlights the current state of knowledge on the solubility of this compound salts in organic solvents. The significant gaps in quantitative data underscore the need for further experimental studies in this area to support the advancement of fields where these unique salts play a crucial role.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathways of Hexafluoroarsenate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition pathways of hexafluoroarsenate (AsF₆⁻) salts. The information compiled herein is intended to be a valuable resource for researchers and professionals working with these materials, offering insights into their behavior at elevated temperatures, which is crucial for safety, material handling, and the design of synthetic processes.

Introduction to this compound Salts

This compound salts are inorganic compounds characterized by the presence of the this compound anion (AsF₆⁻). This anion is the conjugate base of the superacid hexafluoroarsenic acid (HAsF₆). The AsF₆⁻ anion is a weakly coordinating anion, which makes its salts useful in various chemical applications, including as electrolytes in batteries and as catalysts in organic synthesis. The thermal stability of these salts is a critical parameter that dictates their suitability for applications involving high temperatures.

Thermal Stability of Alkali Metal Hexafluoroarsenates

The thermal stability of alkali metal hexafluoroarsenates (MAsF₆, where M = Li, Na, K, Rb, Cs) generally increases down the group. This trend can be attributed to the decreasing polarizing power of the alkali metal cation with increasing ionic radius.

Lithium this compound (LiAsF₆)

Lithium this compound is one of the more extensively studied salts in this family due to its potential use in lithium-ion batteries.

-

Decomposition Temperature: LiAsF₆ decomposes in the temperature range of 715–820 K (442–547 °C)[1].

-

Decomposition Products: The primary decomposition products are lithium fluoride (LiF) and arsenic pentafluoride (AsF₅)[2].

-

Phase Transition: LiAsF₆ undergoes a structural transformation from a low-temperature rhombohedral phase to a high-temperature cubic phase at approximately 535.0 ± 0.5 K (261.9 ± 0.5 °C)[1].

Sodium this compound (NaAsF₆)

Limited quantitative data is available for the thermal decomposition of sodium this compound. General trends in the stability of alkali metal salts suggest that its decomposition temperature would be higher than that of LiAsF₆.

Potassium this compound (KAsF₆)

Potassium this compound exhibits greater thermal stability compared to its lighter alkali metal counterparts.

-

Melting Point: The melting point of KAsF₆ is approximately 400 °C[3]. The compound is reported to be stable under normal conditions up to this temperature.

Rubidium this compound (RbAsF₆)

Studies on rubidium this compound indicate a high degree of thermal stability.

-

Thermal Behavior: The heat capacity of RbAsF₆ has been measured up to 700 K (427 °C) using differential scanning calorimetry (DSC), suggesting it is stable at least up to this temperature[4].

-

Phase Transition: RbAsF₆ undergoes a structural transformation from a rhombohedral to a cubic phase in the range of 305–436 K (32–163 °C)[4].

Cesium this compound (CsAsF₆)

Cesium this compound is the most thermally stable among the alkali metal hexafluoroarsenates for which data is available.

-

Thermal Behavior: The heat capacity of CsAsF₆ has been measured by DSC from 300 to 850 K (27 to 577 °C)[3]. No decomposition was reported within this temperature range.

-

Phase Transition: A structural transformation from a rhombohedral to a cubic phase occurs between 235–360 K (-38 to 87 °C)[3].

Table 1: Thermal Properties of Alkali Metal this compound Salts

| Compound | Melting Point (°C) | Decomposition Temperature Range (°C) | Phase Transition Temperature (°C) |

| LiAsF₆ | - | 442–547[1] | 261.9[1] |

| NaAsF₆ | Data not available | Data not available | Data not available |

| KAsF₆ | ~400[3] | > 400 | Data not available |

| RbAsF₆ | Data not available | > 427 | 32–163[4] |

| CsAsF₆ | Data not available | > 577 | -38 to 87[3] |

Thermal Stability of Alkaline Earth Metal Hexafluoroarsenates

There is a significant lack of publicly available experimental data on the thermal stability and decomposition of alkaline earth metal hexafluoroarsenates (M(AsF₆)₂, where M = Mg, Ca, Sr, Ba). Based on general trends in the thermal stability of inorganic salts, it is expected that the stability would also increase down the group, with Ba(AsF₆)₂ being the most stable. The synthesis of these compounds is challenging, which may contribute to the scarcity of data.

Table 2: Thermal Properties of Alkaline Earth Metal this compound Salts

| Compound | Melting Point (°C) | Decomposition Temperature Range (°C) | Phase Transition Temperature (°C) |

| Mg(AsF₆)₂ | Data not available | Data not available | Data not available |

| Ca(AsF₆)₂ | Data not available | Data not available | Data not available |

| Sr(AsF₆)₂ | Data not available | Data not available | Data not available |

| Ba(AsF₆)₂ | Data not available | Data not available | Data not available |

Decomposition Pathways

The primary decomposition pathway for anhydrous this compound salts is the dissociation into the corresponding metal fluoride and arsenic pentafluoride gas.

General Decomposition Reaction: M(AsF₆)ₓ(s) → MFₓ(s) + x AsF₅(g) (where M is a metal and x is the valence of the metal)

Caption: General thermal decomposition of a metal this compound salt.

In the presence of moisture, the decomposition can become more complex. The highly reactive arsenic pentafluoride can react with water to produce various hydrolysis products, including arsenic oxyfluorides and hydrofluoric acid (HF).

Caption: Hydrolysis of arsenic pentafluoride, a decomposition product.

Experimental Protocols

The study of the thermal stability of this compound salts requires specialized techniques due to their air and moisture sensitivity.

Sample Handling and Preparation

All handling and preparation of this compound salts should be performed in an inert atmosphere, such as in a glovebox with low levels of oxygen and moisture.

Caption: Workflow for handling air-sensitive this compound salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs, indicating decomposition.

-

Instrumentation: A thermogravimetric analyzer, preferably one that can be interfaced with a glovebox to allow for sample loading without exposure to the atmosphere.

-

Sample Pans: Inert materials such as platinum or alumina are recommended. For volatile decomposition products, hermetically sealed pans with a pinhole lid can be used to control the release of gases.

-

Atmosphere: A dry, inert purge gas (e.g., argon or nitrogen) should be used at a constant flow rate.

-

Heating Rate: A typical heating rate is 10 °C/min. Slower rates can provide better resolution of thermal events.

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions and melting, and to determine the enthalpy of these events.

-

Instrumentation: A differential scanning calorimeter. As with TGA, integration with a glovebox is advantageous.

-

Sample Pans: Hermetically sealed pans are crucial to prevent the loss of volatile decomposition products and to contain any corrosive gases. Gold-plated stainless steel or other resistant materials may be necessary.

-

Atmosphere: A dry, inert purge gas is used.

-

Heating Rate: A controlled heating and cooling rate (e.g., 5-10 °C/min) is applied.

-

Data Analysis: The DSC curve shows endothermic and exothermic peaks corresponding to thermal events. The peak area is used to calculate the enthalpy of the transition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products of decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Methodology: The gaseous products evolved during the TGA experiment are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis: The mass spectrometer or FTIR provides real-time data on the composition of the evolved gases as a function of temperature, allowing for the identification of decomposition products like AsF₅.

Safety Considerations

This compound salts and their decomposition products are toxic and corrosive.

-

Handling: Always handle these compounds in a well-ventilated fume hood or a glovebox.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Decomposition Products: Be aware that the decomposition can release toxic and corrosive gases such as arsenic pentafluoride and hydrofluoric acid (if moisture is present). Ensure that the exhaust from thermal analysis instruments is properly vented.

-

Disposal: Dispose of all waste containing arsenic in accordance with local, state, and federal regulations.

This guide provides a summary of the available information on the thermal stability and decomposition of this compound salts. The significant gaps in the data, particularly for the alkaline earth metal salts, highlight the need for further research in this area.

References

Methodological & Application

Application Notes and Protocols: The Hexafluoroarsenate Anion as a Stabilizing Counterion for Highly Reactive Cations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexafluoroarsenate anion, [AsF₆]⁻, is a weakly coordinating anion (WCA) of significant interest in synthetic chemistry. Its utility stems from its exceptional chemical inertness and low nucleophilicity, properties derived from the symmetrical distribution of negative charge and the high electronegativity of the fluorine atoms. As the conjugate base of the superacid hexafluoroarsenic acid (HAsF₆), the [AsF₆]⁻ anion is capable of stabilizing a wide range of highly reactive and electrophilic cations that would otherwise be transient or impossible to isolate.[1][2][3]

These characteristics make this compound salts invaluable tools in various fields, including the synthesis of novel inorganic and organometallic species, catalysis, and materials science.[2][3] For professionals in drug development, the stability afforded by the [AsF₆]⁻ counterion enables complex synthetic transformations and the isolation of reactive intermediates that are crucial for the construction of intricate molecular architectures found in modern pharmaceuticals.[4][5] This document provides an overview of the properties, applications, and detailed protocols for the use of the this compound anion.

Physicochemical and Safety Data

The selection of a counterion is critical, and [AsF₆]⁻ offers a unique combination of stability and solubility in non-polar solvents.[3] However, its use requires strict adherence to safety protocols due to the toxicity of arsenic compounds.

Quantitative Data

The properties of common this compound salts are summarized below. These salts are typically white, crystalline solids.

| Property | Potassium this compound (KAsF₆) | Sodium this compound (NaAsF₆) | Lithium this compound (LiAsF₆) | Silver this compound (AgAsF₆) |

| CAS Number | 17029-22-0[6] | 12005-86-6[1] | 29935-35-1[7] | 12005-82-2[8] |

| Molecular Weight ( g/mol ) | 228.01[6] | 211.90[1] | 195.85[7] | 296.78[8] |

| Appearance | White powder[6] | White solid | White powder[7] | White to off-white powder[8] |

| Melting Point (°C) | ~400[6] | Decomposes | Decomposes | Decomposes |

| Solubility | Soluble in water[6] | Soluble in water[3] | Soluble in organic solvents (e.g., Propylene Carbonate)[9] | Soluble in non-polar organic solvents |

Safety and Handling